(Naphthalen-2-ylmethyl)triphenylphosphonium bromide
Overview
Description
(Naphthalen-2-ylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H24BrP. It is a phosphonium salt where the phosphonium ion is substituted with a naphthalen-2-ylmethyl group and three phenyl groups. This compound is often used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the synthesis of alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-2-ylmethyl)triphenylphosphonium bromide typically involves the reaction of naphthalen-2-ylmethyl bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is heated to around 90°C for several hours, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation has been explored to optimize reaction conditions, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-2-ylmethyl)triphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate .
Common Reagents and Conditions
Reagents: Carbonyl compounds (aldehydes or ketones), bases (such as sodium hydride or potassium tert-butoxide).
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the reaction .
Scientific Research Applications
(Naphthalen-2-ylmethyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of alkenes via the Wittig reaction.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (Naphthalen-2-ylmethyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
- (Benzyl)triphenylphosphonium bromide
- (Phenylmethyl)triphenylphosphonium bromide
- (Anthracen-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
(Naphthalen-2-ylmethyl)triphenylphosphonium bromide is unique due to the presence of the naphthalen-2-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
naphthalen-2-ylmethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24P.BrH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMALTLZROJLLJW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381665 | |
Record name | [(Naphthalen-2-yl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35160-95-3 | |
Record name | [(Naphthalen-2-yl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-NAPHTHYLMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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